2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 946201-14-5
Cat. No.: VC11934247
Molecular Formula: C21H24F3N3O4
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946201-14-5 |
|---|---|
| Molecular Formula | C21H24F3N3O4 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H24F3N3O4/c1-30-19-13-27(16(11-18(19)28)12-26-9-3-2-4-10-26)14-20(29)25-15-5-7-17(8-6-15)31-21(22,23)24/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,25,29) |
| Standard InChI Key | IYWQUYLMABYCGO-UHFFFAOYSA-N |
| SMILES | COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
The compound 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that incorporates several functional groups, including a dihydropyridine ring, a piperidine moiety, and a trifluoromethoxyphenyl group. This compound is not explicitly mentioned in the provided search results, but its structure can be inferred from related compounds and general principles of organic chemistry.
Molecular Formula and Weight
Given the structure, the molecular formula would be C24H26F3N3O4, and the molecular weight can be estimated to be around 470 g/mol based on the atomic masses of the constituent elements.
Synonyms and Identifiers
No specific synonyms or identifiers (e.g., PubChem CID, ChEMBL ID) are available for this compound in the provided sources.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation. The presence of a trifluoromethoxy group, known for its ability to enhance lipophilicity and metabolic stability, suggests potential applications in drug discovery.
Comparison with Related Compounds
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